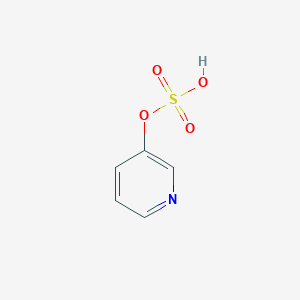
3-Hydroxypyridine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxypyridine sulfate is a member of the class of pyridines that is 3-hydroxypyridine in which the hydroxy hydrogen has been replaced by a sulfo group. It is an aryl sulfate and a member of pyridines. It derives from a 3-pyridinol. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
Metabolism in Various Conditions
3-Hydroxypyridine sulfate and its derivatives undergo metabolic transformations under various physiological conditions. Kaiser and Bollag (1991) studied the metabolism of pyridine and hydroxypyridines, including 3-hydroxypyridine, under aerobic, denitrifying, and sulfate-reducing conditions. They found that these compounds are metabolized in the presence of nitrate or sulfate after a lag period, indicating their potential involvement in specific biochemical pathways (Kaiser & Bollag, 1991).
Interaction with Enzymes
This compound derivatives interact with various enzymes, affecting their functions. Hider and Lerch (1989) discovered that 3-hydroxypyridine-4-ones, which are related to this compound, can inhibit tyrosinase, an enzyme involved in melanin production (Hider & Lerch, 1989).
Crystal Structure Studies
The crystal structure of compounds related to this compound has been studied for a better understanding of their chemical properties. Zhu et al. (2009) analyzed the crystal structure of hydronium 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate, providing insights into the molecular arrangement and interactions of similar compounds (Zhu, Gao, & Ng, 2009).
Application in Synthesis
This compound and its derivatives play a role in the synthesis of various compounds. Sakagami et al. (1996) demonstrated the use of 3-hydroxypyridine in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, indicating its utility in organic synthesis (Sakagami, Kamikubo, & Ogasawara, 1996).
Potential in Microbial Degradation
The role of this compound in microbial degradation processes is a subject of research. Wang et al. (2020) studied 3-hydroxypyridine dehydrogenase HpdA in Ensifer adhaerens HP1, which catalyzes the catabolism of 3-hydroxypyridine. This research provides insights into the microbial degradation of pyridine derivatives (Wang, Wang, Ren, Wang, & Lu, 2020).
Spectrophotometric Analysis
The use of this compound derivatives in spectrophotometric analysis has been explored. Katyal, Kushwaha, and Singh (1973) investigated the spectrophotometric and chelatometric determination of iron(III) using 3-hydroxypyridine-2-thiol, demonstrating its potential as a reagent in analytical chemistry (Katyal, Kushwaha, & Singh, 1973).
Pharmaceutical Applications
There is ongoing research into the pharmaceutical applications of this compound derivatives. Dehkordi, Liu, and Hider (2008) studied 3-hydroxypyridin-4-ones for their potential as antimalarial agents, showcasing their possible use in medicinal chemistry (Dehkordi, Liu, & Hider, 2008).
Propiedades
Fórmula molecular |
C5H5NO4S |
|---|---|
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
pyridin-3-yl hydrogen sulfate |
InChI |
InChI=1S/C5H5NO4S/c7-11(8,9)10-5-2-1-3-6-4-5/h1-4H,(H,7,8,9) |
Clave InChI |
BDERIBJTVYFANV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OS(=O)(=O)O |
SMILES canónico |
C1=CC(=CN=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)

![(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B1262225.png)
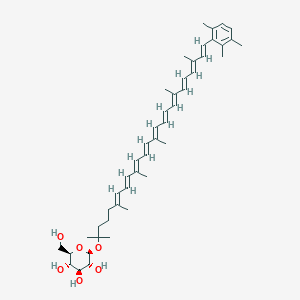
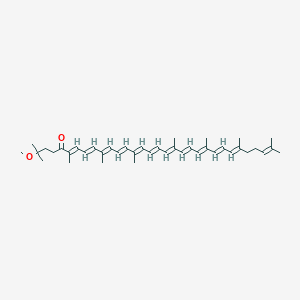
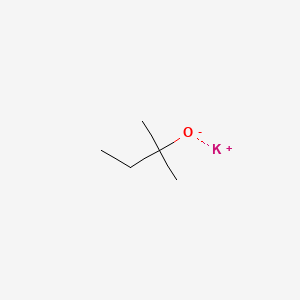


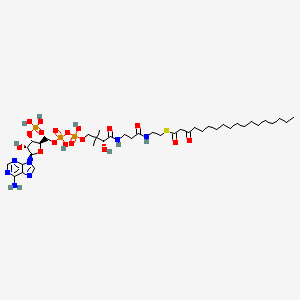

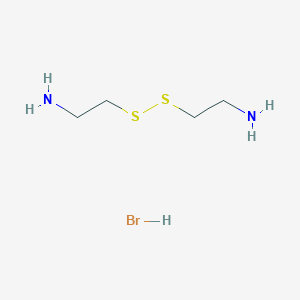
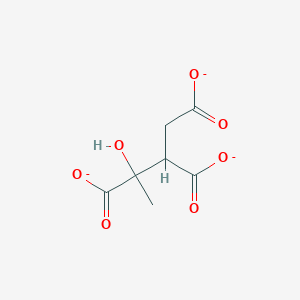
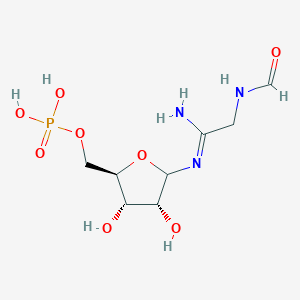
![sodium;4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1262243.png)